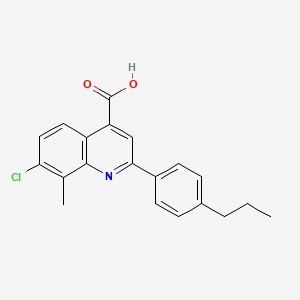

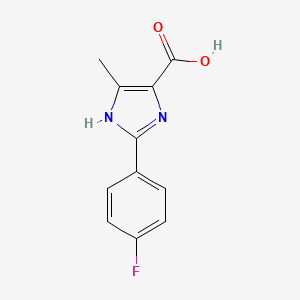

2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various imidazole derivatives has been a subject of interest due to their potential therapeutic applications. For instance, a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for their anti-breast cancer properties, with some compounds showing significant antiproliferative effects . Another study focused on the synthesis of a potent BACE1 inhibitor, which involved a Friedel-Crafts reaction and subsequent steps to yield the target molecule with high overall efficiency . These examples demonstrate the versatility of imidazole derivatives in drug development and the importance of efficient synthetic routes.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is crucial for their biological activity. In one study, a new imidazole derivative was synthesized and characterized using various techniques, including single-crystal X-ray diffraction . The study also performed Hirshfeld surface analysis to understand intermolecular contacts and used density functional theory (DFT) to analyze the optimized geometry and frontier molecular orbitals. The molecular electrostatic surface analysis indicated that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could be relevant for the compound's interaction with biological targets .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in drug synthesis. For example, active esters of some 5-aminoimidazole-4-carboxylic acids were used to prepare aminoimidazole carboxyamides and their nucleoside and nucleotide derivatives . These reactions are important for the synthesis of compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. For instance, the lipophilicity of a 5-lipoxygenase inhibitor was modulated to improve its pharmacokinetic and toxicological profile, resulting in a compound with enhanced metabolic stability and bioavailability . The fluorescence properties of another imidazole derivative were exploited for the sensitive detection of carboxylic acids in high-performance liquid chromatography . These properties are critical for the practical application of imidazole derivatives in medicinal chemistry and analytical techniques.

Aplicaciones Científicas De Investigación

Anticancer Applications

A key area of research for derivatives of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves anticancer activities. Studies have shown that certain derivatives exhibit potent anti-breast cancer effects. For instance, a study synthesized and evaluated 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters, demonstrating significant antiproliferative effects against breast cancer cell lines, surpassing even cisplatin in some cases (Karthikeyan, Solomon, Lee, & Trivedi, 2017). Additionally, the synthesis of benzimidazole-based derivatives with anticancer properties, such as TJ08, has been explored, highlighting the rapid development of potential antileukemic agents (Jagadeesha, Thimmegowda, Mantelingu, Prasanna, & Rangappa, 2023).

Kinase Inhibition

Another significant application is in the development of kinase inhibitors. Research has focused on synthesizing novel 4-(4'-fluorophenyl)imidazoles as selective inhibitors for kinases like p38α MAPK, CK1δ, and JAK2. These compounds show improved water solubility and potential therapeutic applications (Seerden et al., 2014).

Angiotensin II Receptor Antagonism

Research has also been directed towards creating nonpeptide angiotensin II receptor antagonists. Compounds like N-(biphenylylmethyl)imidazoles, which include derivatives of imidazole-5-carboxylic acids, have been identified as potent, orally active antihypertensives. These studies have been instrumental in developing new treatments for hypertension (Carini et al., 1991); (Yanagisawa et al., 1996).

Coordination Polymers

In the field of material science, derivatives of imidazole-4,5-dicarboxylate, structurally related to this compound, have been employed to construct coordination polymers. These compounds have shown versatility in forming various 3D or 2D polymer structures, demonstrating their potential in materials development (Guo et al., 2013).

Diagnostic Imaging Agents

Some derivatives are being explored as imaging agents. For example, fluorine-labelled metomidate analogues, structurally related to the compound , have been developed as potential adrenocortical imaging agents, indicating their usefulness in diagnostic medicine (Erlandsson et al., 2009).

Synthesis of Various Derivatives

Extensive research has been conducted on synthesizing a variety of derivatives from 2-(4-fluorophenyl)imidazole. These studies have produced compounds with diverse properties and potential applications in various fields, such as pharmaceuticals and materials science (Amato et al., 1979); (Zaki & Proença, 2007).

Mecanismo De Acción

Target of Action

For instance, imidazole derivatives have been associated with target selectivity characterized by the pyrrolidine ring and its derivatives .

Mode of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit various interactions with their targets . For instance, some imidazole derivatives have been found to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes .

Biochemical Pathways

For example, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, has been associated with organoboron reagents .

Pharmacokinetics

For instance, a study on naphthamide derivatives reported that the most potent compounds obey Lipinski’s rule of five, indicating good bioavailability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-6-9(11(15)16)14-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKZOQRXUFLNNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649197 |

Source

|

| Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933751-61-2 |

Source

|

| Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.